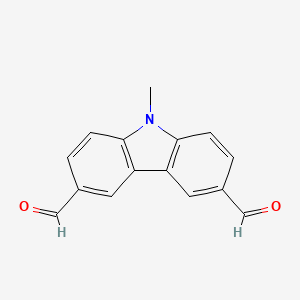

9-Methyl-9H-carbazole-3,6-dicarbaldehyde

描述

Overview of Carbazole (B46965) as a Versatile Heterocyclic Scaffold in Contemporary Chemical Synthesis

Carbazole is a nitrogen-containing heterocyclic compound consisting of a tricyclic structure with two benzene (B151609) rings fused to a central pyrrole (B145914) ring. nih.govnumberanalytics.com This aromatic scaffold is a significant entity in organic chemistry due to its diverse applications in biological and synthetic fields. nih.gov The carbazole nucleus is a key structural motif in many biologically active natural and synthetic compounds. mostwiedzy.pl Its rigid and planar structure, coupled with its electron-rich nature, makes it an excellent candidate for the construction of functional materials. nih.govresearchgate.net

The versatility of the carbazole scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its electronic and photophysical properties. numberanalytics.comrsc.org Traditional methods for synthesizing the carbazole skeleton include the Graebe–Ullman, Clemo–Perkin, and Tauber methods. nih.gov More contemporary approaches involve hydroarylations, C–H activations, annulations, and cyclization reactions, often mediated by catalysts. nih.gov These synthetic strategies have expanded the library of carbazole derivatives available for various applications. rsc.org

Significance of Aldehyde Functionalities in the 3,6-Positions of N-Methylated Carbazole Systems

The introduction of aldehyde groups at the 3 and 6 positions of the N-methylated carbazole core is of particular strategic importance. These aldehyde functionalities serve as versatile chemical handles for a variety of subsequent chemical transformations. The Vilsmeier-Haack reaction is a common and effective method for introducing formyl groups into electron-rich aromatic systems like carbazole. nih.govresearchgate.net

The aldehyde groups in 9-Methyl-9H-carbazole-3,6-dicarbaldehyde are key to its utility as a monomer or precursor in polymerization and condensation reactions. rsc.org They can readily participate in reactions such as Knoevenagel condensations, Wittig reactions, and Schiff base formations, enabling the synthesis of a wide range of conjugated polymers, dyes, and other functional materials. rsc.orgrsc.orgresearchgate.net The symmetrical disubstitution at the 3 and 6 positions ensures a linear extension of the conjugated system, which is often desirable for achieving efficient charge transport and specific optical properties in the resulting materials. nih.gov

Academic Research Landscape and Interdisciplinary Focus on this compound

The academic interest in this compound is highly interdisciplinary, spanning organic synthesis, materials science, and device engineering. Researchers are actively exploring its potential in a variety of applications, including:

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are well-known for their excellent hole-transporting properties and high thermal stability, making them ideal candidates for use in OLEDs. The dicarbaldehyde functionality allows for the incorporation of this moiety into larger conjugated systems with tailored emission characteristics.

Photovoltaics: The electron-rich nature of the carbazole unit makes it a suitable donor component in organic photovoltaic (OPV) devices. mdpi.com

Sensors: The versatile reactivity of the aldehyde groups can be exploited to develop chemosensors, where the binding of an analyte induces a change in the photophysical properties of the carbazole-based molecule. researchgate.net

Photopolymerization: Carbazole-based compounds containing aldehyde groups have been investigated as dyes and photosensitizers in photopolymerization processes. rsc.orgresearchgate.net

The ongoing research in this area focuses on synthesizing novel derivatives of this compound, characterizing their fundamental properties, and fabricating and testing devices to evaluate their performance in various applications.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 29377-72-8 | bldpharm.comchemdad.com |

| Molecular Formula | C15H11NO2 | chemdad.com |

| Molecular Weight | 237.25 g/mol | chemdad.com |

| Melting Point | 211-212 °C | |

| Appearance | Powder |

Structure

3D Structure

属性

IUPAC Name |

9-methylcarbazole-3,6-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-16-14-4-2-10(8-17)6-12(14)13-7-11(9-18)3-5-15(13)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDBIFUIFFYIQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 9 Methyl 9h Carbazole 3,6 Dicarbaldehyde

Direct Formylation Approaches to Carbazole (B46965) Dicarbaldehydes

The most direct method for introducing aldehyde functionalities onto the carbazole scaffold is through electrophilic aromatic substitution. The Vilsmeier-Haack reaction stands out as a powerful and widely used technique for this purpose, allowing for the formylation of electron-rich aromatic systems like carbazole. chemistrysteps.comnumberanalytics.com

Vilsmeier-Haack Reaction Protocols and Mechanistic Considerations

The Vilsmeier-Haack reaction facilitates the formylation of activated aromatic compounds. nih.gov The process involves the use of a Vilsmeier reagent, which is an electrophilic iminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). chemistrysteps.comnumberanalytics.comwikipedia.org

The mechanism commences with the reaction between DMF and POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. chemistrysteps.comorganic-chemistry.org The electron-rich 9-methylcarbazole (B75041) then acts as a nucleophile, attacking the Vilsmeier reagent. The carbazole ring is highly activated at the 3 and 6 positions due to the electron-donating nature of the nitrogen atom. The electrophilic substitution occurs preferentially at these sites. Following the addition of the Vilsmeier reagent, an iminium ion intermediate is formed. wikipedia.org This intermediate is then hydrolyzed during the aqueous work-up phase to yield the final aldehyde product. chemistrysteps.comorganic-chemistry.org Theoretical studies have been conducted to understand the reaction pathway on the carbazole nucleus, confirming the formation of both mono- and diformyl derivatives. rsc.org

Exploration of Solvent Systems and Reagent Ratios for Enhanced Yields and Selectivity (e.g., POCl₃/DMF)

The efficiency and selectivity of the Vilsmeier-Haack formylation are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the molar ratio of the reagents (carbazole substrate, DMF, and POCl₃), reaction temperature, and reaction time. numberanalytics.comnih.gov

Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are the most commonly employed reagents for generating the Vilsmeier reagent. ijpcbs.com The ratio between POCl₃ and DMF can influence the reactivity of the formylating agent. Studies on various heterocyclic compounds have shown that modifying the reagent ratios can significantly improve yields. For instance, increasing the equivalents of POCl₃ has been shown to enhance the yield of formylated pyrazoles from 60% to 90%. nih.gov The reaction is typically carried out in a solvent such as chlorobenzene (B131634) or 1,2-dichloroethane. nih.govresearchgate.net The temperature is also a critical factor; reactions are often initiated at low temperatures (e.g., 0 °C) and then heated to higher temperatures (e.g., 90-120 °C) to drive the reaction to completion. researchgate.netresearchgate.net One documented synthesis of a similar compound, 9-allyl-9H-carbazole-3,6-dicarbaldehyde, involved adding POCl₃ to a mixture of the carbazole substrate and DMF in chlorobenzene at 0 °C, followed by prolonged heating. nih.gov

The following table summarizes typical conditions used for the Vilsmeier-Haack formylation of N-substituted carbazoles, which can be adapted for the synthesis of 9-Methyl-9H-carbazole-3,6-dicarbaldehyde.

| N-Substituent | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl | POCl₃, DMF | 1,2-dichloroethane | 90 °C | 32 h | Not specified | researchgate.net |

| Allyl | POCl₃, DMF | Chlorobenzene | 343 K (70 °C) | >18 h | 55.2% | nih.gov |

| Benzyl (B1604629) (tetrahydrocarbazole) | POCl₃, DMF | Not specified | 120 °C | Not specified | Moderate | rsc.org |

Multi-step Synthetic Routes from Precursor Carbazole Derivatives

An alternative to direct diformylation is the synthesis of this compound from pre-functionalized carbazole intermediates. These multi-step routes can offer better control over regioselectivity and may be advantageous if the required precursors are readily available.

Strategies Involving N-Methylation of Carbazole Precursors Prior to or Post-Formylation

The synthesis can be approached by deciding the sequence of N-methylation and formylation.

N-Methylation Prior to Formylation: In this strategy, carbazole is first N-methylated to produce 9-methylcarbazole. This step is typically straightforward and high-yielding. A common method involves reacting carbazole with a methylating agent like methyl sulfate (B86663) in the presence of a base such as sodium hydroxide (B78521) in a solvent like acetone. prepchem.com The resulting 9-methylcarbazole is then subjected to the Vilsmeier-Haack reaction as described in section 2.1 to introduce the two aldehyde groups at the 3 and 6 positions. This is the most common and direct multi-step route.

N-Methylation Post-Formylation: Alternatively, unsubstituted 9H-carbazole can be diformylated first to yield 9H-carbazole-3,6-dicarbaldehyde. This intermediate would then undergo N-methylation. However, this route can be more challenging. The electron-withdrawing nature of the two aldehyde groups deactivates the carbazole ring, including the nitrogen atom, making the subsequent N-alkylation step more difficult to achieve compared to the alkylation of the unsubstituted carbazole. Therefore, the pre-formylation N-methylation strategy is generally preferred.

Derivatization from Di-bromo or Di-nitrile Carbazole Intermediates

A more elaborate synthetic strategy involves the use of 3,6-disubstituted carbazole precursors where the substituents can be chemically transformed into aldehyde groups. This approach is particularly useful for achieving high regiochemical purity.

From 3,6-Dibromocarbazole: The synthesis begins with the bromination of carbazole, typically using N-bromosuccinimide (NBS) in a solvent like DMF, to produce 3,6-dibromo-9H-carbazole. mdpi.com This intermediate is then N-methylated using a base like sodium hydride and a methylating agent such as methyl iodide in DMF to yield 3,6-dibromo-9-methyl-9H-carbazole. chemicalbook.com The bromo groups can then be converted to aldehydes. A common method is the lithium-halogen exchange using an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching the resulting dilithiated species with a formylating agent like DMF.

From 3,6-Dinitrilecarbazole: This route starts with 3,6-dibromo-9H-carbazole, which is converted to 9H-carbazole-3,6-dicarbonitrile. mdpi.com This conversion can be achieved via a palladium-catalyzed cyanation reaction using zinc cyanide (Zn(CN)₂). mdpi.comresearchgate.net The resulting dinitrile is then N-methylated. The final step involves the reduction of the nitrile groups to aldehydes. A selective reducing agent such as Diisobutylaluminium hydride (DIBAL-H) is typically used for this transformation, as it can reduce nitriles to aldehydes without over-reduction to amines.

Comparative Analysis of Synthetic Efficiency and Scalability

When evaluating the different synthetic routes to this compound, it is essential to compare their efficiency, cost-effectiveness, and potential for large-scale production.

Multi-step Routes:

N-Methylation followed by Formylation: This two-step route is highly viable. The initial N-methylation is typically a high-yield reaction. prepchem.com The subsequent diformylation step carries the same potential selectivity issues as the direct approach but starts with a well-defined precursor.

The following table provides a comparative overview of the synthetic methodologies.

| Methodology | Number of Steps (from Carbazole) | Key Advantages | Key Disadvantages | Scalability Considerations |

|---|---|---|---|---|

| Direct Vilsmeier-Haack on 9-Methylcarbazole | 1 | Direct, atom-economical | Potential for mixed mono- and di-substitution, requiring difficult purification | Good, provided selectivity can be controlled |

| N-Methylation then Vilsmeier-Haack | 2 | Good yields for N-methylation, well-defined substrate for formylation | Still has potential selectivity issues in the formylation step | Good, generally the most practical route |

| From 3,6-Dibromocarbazole | 3+ | Excellent regiocontrol | Multiple steps, use of cryogenic/organometallic reagents, lower overall yield | Challenging due to harsh conditions and cost |

| From 3,6-Dinitrilecarbazole | 4+ | Excellent regiocontrol | Longest route, uses expensive catalysts and specialized reducing agents | Poor, due to cost and number of steps |

Chemical Reactivity and Advanced Derivatization Strategies of 9 Methyl 9h Carbazole 3,6 Dicarbaldehyde

Transformations of the Aldehyde Groups

The two aldehyde moieties at the 3 and 6 positions of the carbazole (B46965) ring are the primary sites for a variety of chemical modifications, including oxidation, reduction, and condensation reactions. These transformations allow for the introduction of new functional groups and the extension of the conjugated system.

Oxidation Reactions to Corresponding Dicarboxylic Acids

The aldehyde functional groups of 9-Methyl-9H-carbazole-3,6-dicarbaldehyde can be readily oxidized to the corresponding carboxylic acids, yielding 9-Methyl-9H-carbazole-3,6-dicarboxylic acid. This transformation is a critical step in the synthesis of various polymers and metal-organic frameworks. While direct oxidation of the dialdehyde (B1249045) is feasible, a common synthetic route involves the hydrolysis of the corresponding dinitrile. For instance, 9H-Carbazole-3,6-dicarbonitrile can be hydrolyzed to 9H-Carbazole-3,6-dicarboxylic acid in the presence of a catalytic amount of a copper species, such as copper(I) iodide, in an aqueous sodium hydroxide (B78521) solution at elevated temperatures.

Strong oxidizing agents are also effective for this transformation. Reagents such as potassium permanganate (B83412) (KMnO4) in a basic solution or Jones reagent (a solution of chromium trioxide in sulfuric acid) are capable of oxidizing aromatic aldehydes to carboxylic acids with high efficiency. youtube.comchim.it The choice of oxidant and reaction conditions is crucial to avoid potential side reactions and ensure a high yield of the desired dicarboxylic acid.

Table 1: Oxidation of Carbazole Aldehydes

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| This compound | Jones Reagent | 9-Methyl-9H-carbazole-3,6-dicarboxylic acid | youtube.comchim.it |

Reduction Reactions to Primary Diols

The aldehyde groups can be reduced to primary alcohols, affording (9-Methyl-9H-carbazole-3,6-diyl)dimethanol. This reduction is typically achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent commonly used for the conversion of aldehydes to alcohols. The reaction is generally carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), at room temperature.

For less reactive aldehydes or to ensure complete reduction, a more powerful reducing agent like lithium aluminum hydride (LiAlH4) can be employed. These reactions are typically performed in anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the high reactivity of LiAlH4 with protic solvents. Careful control of the reaction conditions is necessary to prevent over-reduction or other unwanted side reactions.

It is important to note that the reduction of carbazole aldehydes is not always straightforward. For instance, the reduction of 9H-carbazole-3-carbaldehyde with sodium borohydride in methanol has been reported to result in the loss of the carbonyl group, yielding the parent carbazole. This underscores the need for careful selection of reagents and reaction conditions to achieve the desired diol.

Condensation Reactions for Schiff Base Formation and Related Imine Derivatives

This compound serves as an excellent precursor for the synthesis of Schiff bases (imines) through condensation reactions with primary amines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic C=N double bond. These reactions are often catalyzed by a small amount of acid. researchgate.net

The reaction can be carried out with a wide variety of aromatic and aliphatic amines to produce a diverse library of di-imine derivatives. For example, condensation with substituted anilines can lead to the formation of extended π-conjugated systems with interesting photophysical properties. researchgate.netscirp.org The synthesis is typically performed by refluxing the dialdehyde and the amine in a suitable solvent, such as ethanol or methanol. ekb.eg

Table 2: Synthesis of Schiff Bases from Dialdehydes

| Aldehyde | Amine | Product | Reaction Conditions | Reference(s) |

|---|---|---|---|---|

| 1,10-Phenanthroline-2,9-dicarboxaldehyde | Sulfur-containing amines | Di-imine derivative | Reflux in ethanol with H2SO4 catalyst | researchgate.net |

Knoevenagel Condensation and Synthesis of Extended Conjugated Systems

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and is particularly useful for extending the conjugation of aromatic systems. pearson.com In this reaction, this compound can react with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. researchgate.net

This condensation leads to the formation of new C=C double bonds at the 3 and 6 positions of the carbazole core, resulting in derivatives with significantly altered electronic and optical properties. The reaction is typically catalyzed by weak bases like piperidine (B6355638) or ammonia, or by Lewis acids. researchgate.net The choice of active methylene compound and catalyst allows for fine-tuning of the properties of the final product. For instance, the reaction with malononitrile introduces dicyanovinyl groups, which are known to be excellent electron acceptors. pearson.com

Functionalization of the Carbazole Core

Beyond the transformations of the aldehyde groups, the carbazole nucleus itself can undergo further functionalization, primarily through electrophilic substitution reactions.

Electrophilic Substitution Reactions on the Aromatic System

The carbazole ring system is electron-rich and therefore susceptible to electrophilic aromatic substitution. However, the presence of two deactivating aldehyde groups at the 3 and 6 positions significantly influences the regioselectivity of further substitutions. The directing effect of the nitrogen atom in the carbazole ring typically favors substitution at the 1, 3, 6, and 8 positions. With the 3 and 6 positions already occupied and deactivated, further electrophilic attack is expected to occur at the 1 and 8 positions.

Halogenation, such as bromination, is a common electrophilic substitution reaction performed on carbazoles. For example, the bromination of the parent 9H-carbazole with N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) readily yields 3,6-dibromo-9H-carbazole. organic-chemistry.org For this compound, the reaction conditions would need to be carefully controlled to achieve selective substitution at the 1 and 8 positions due to the deactivating nature of the aldehyde groups.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 9-Methyl-9H-carbazole-3,6-dicarboxylic acid |

| 9H-Carbazole-3,6-dicarbonitrile |

| 9H-Carbazole-3,6-dicarboxylic acid |

| Potassium permanganate |

| Jones reagent |

| (9-Methyl-9H-carbazole-3,6-diyl)dimethanol |

| Sodium borohydride |

| Lithium aluminum hydride |

| 9H-carbazole-3-carbaldehyde |

| Malononitrile |

| Ethyl cyanoacetate |

| N-bromosuccinimide |

| 3,6-dibromo-9H-carbazole |

| Diethyl ether |

| Tetrahydrofuran |

| Aniline |

| Piperidine |

| Ammonia |

| Chromium trioxide |

| Sulfuric acid |

| Copper(I) iodide |

| Sodium hydroxide |

| Methanol |

| Ethanol |

Tailoring Reactivity through Structural Modifications on this compound Scaffolds

The chemical behavior of this compound is fundamentally governed by the reactivity of its two aldehyde functional groups. This reactivity, however, is not immutable. It can be meticulously modulated through strategic structural modifications on the carbazole scaffold. Alterations to the N-substituent or the introduction of additional groups onto the aromatic rings can profoundly influence the electronic environment of the entire molecule, thereby fine-tuning the electrophilicity of the carbonyl carbons. This control is crucial for directing the outcomes of subsequent derivatization reactions and for designing novel molecules with specific properties.

The carbazole ring itself is a highly conjugated π-electron system, which serves as a platform for these electronic effects. The dialdehyde substitution at the 3 and 6 positions establishes a strong electron-withdrawing character, which in turn influences the reactivity of the scaffold in various chemical transformations.

Influence of the N-Substituent on Reactivity

The substituent at the 9-position (N-position) of the carbazole ring plays a significant role in modulating the electronic properties of the molecule. While the parent compound features a methyl group, replacing it with other alkyl or alkenyl groups can alter the inductive and resonance effects, thereby impacting the reactivity of the distal aldehyde groups.

For instance, substituting the N-methyl group with an N-ethyl group, as seen in 9-ethyl-9H-carbazole-3,6-dicarboxaldehyde, is expected to impart a similar, slightly enhanced, electron-donating inductive effect, leading to a marginal change in the reactivity of the aldehyde functionalities. More significant changes can be observed with the introduction of groups capable of π-interactions, such as allyl or vinyl groups. The synthesis of 9-allyl-9H-carbazole-3,6-dicarbaldehyde demonstrates the feasibility of introducing such modifications. nih.gov

| N-Substituent | Example Compound Name | Anticipated Effect on Aldehyde Reactivity |

|---|---|---|

| Methyl (-CH₃) | This compound | Baseline reactivity due to weak inductive electron donation. |

| Ethyl (-CH₂CH₃) | 9-Ethyl-9H-carbazole-3,6-dicarboxaldehyde | Slightly increased electron donation relative to methyl, minor impact on reactivity. |

| Allyl (-CH₂CH=CH₂) | 9-Allyl-9H-carbazole-3,6-dicarbaldehyde nih.gov | Introduces potential for π-interactions, subtly altering the electronic landscape of the carbazole core. |

| Vinyl (-CH=CH₂) | (by analogy) 9-Vinyl-9H-carbazole-3,6-dicarbaldehyde | Extends π-conjugation of the system, potentially having a more significant influence on the electronic properties and reactivity of the aldehyde groups. mdpi.com |

Impact of Ring Substituents on Aldehyde Reactivity

The introduction of additional substituents onto the carbazole's aromatic rings provides another powerful strategy for tailoring the reactivity of the aldehyde groups. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—directly impacts the electron density at the carbonyl carbons.

Studies on similar donor-acceptor molecules have demonstrated that modifying the core with various functional groups can effectively tune the electronic energy levels and properties. beilstein-journals.org Applying this principle to the this compound scaffold:

Electron-Withdrawing Groups (EWGs): Introducing additional EWGs (e.g., -CN, -NO₂, -SO₂CH₃) at other available positions on the carbazole rings would further decrease the electron density across the π-system. This effect would enhance the partial positive charge (electrophilicity) on the aldehyde carbonyl carbons, making them more susceptible to nucleophilic attack. This increased reactivity would be beneficial for reactions like the Wittig olefination or Knoevenagel condensation. organic-chemistry.orglibretexts.org The Wittig reaction, a versatile method for converting aldehydes and ketones into alkenes, is initiated by the nucleophilic attack of a phosphonium (B103445) ylide on the carbonyl carbon. libretexts.orgmasterorganicchemistry.com Enhanced electrophilicity at this carbon would therefore facilitate this key step.

Electron-Donating Groups (EDGs): Conversely, attaching EDGs (e.g., -OCH₃, alkyl groups) to the carbazole skeleton would increase the electron density of the aromatic system. This would, in turn, reduce the electrophilicity of the aldehyde carbons, making them less reactive towards nucleophiles. This approach could be used to moderate the reactivity or to achieve selective reaction at one aldehyde group if the EDGs are placed asymmetrically.

| Substituent Type | Example Group | Predicted Effect on Aldehyde Electrophilicity | Predicted Impact on Reaction Rate with Nucleophiles |

|---|---|---|---|

| Electron-Withdrawing Group (EWG) | Cyano (-CN) | Increased | Faster reaction rate (e.g., in Wittig reaction). organic-chemistry.org |

| Electron-Withdrawing Group (EWG) | Sulfonyl (-SO₂CH₃) | Increased | Faster reaction rate. beilstein-journals.org |

| Electron-Donating Group (EDG) | Methoxy (-OCH₃) | Decreased | Slower reaction rate. |

| Electron-Donating Group (EDG) | Alkyl (e.g., -C(CH₃)₃) | Decreased | Slower reaction rate. |

Spectroscopic and Advanced Analytical Characterization of 9 Methyl 9h Carbazole 3,6 Dicarbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 9-Methyl-9H-carbazole-3,6-dicarbaldehyde, ¹H and ¹³C NMR spectra provide definitive proof of its molecular framework by mapping the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum is characterized by sharp, well-resolved signals corresponding to the aromatic, aldehydic, and methyl protons. The aldehydic protons (-CHO) are the most deshielded, appearing as singlets in the downfield region, typically around 10.1 ppm, due to the strong electron-withdrawing effect of the oxygen atom. The aromatic protons of the 3,6-disubstituted carbazole (B46965) ring system appear in the range of 7.5 to 8.8 ppm. Specifically, the protons at positions 4 and 5 (adjacent to the nitrogen) are expected to be singlets, while the protons at positions 1, 2, 7, and 8 would appear as doublets or doublets of doublets, characteristic of substituted aromatic rings. mdpi.com The N-methyl (N-CH₃) group gives rise to a distinct singlet at approximately 4.0 ppm. chemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbonyl carbons of the aldehyde groups are highly deshielded, with chemical shifts typically exceeding 190 ppm. The aromatic carbons of the carbazole core resonate between 110 and 145 ppm. The carbon atom of the N-methyl group is observed in the aliphatic region, generally around 30 ppm. Analysis of related compounds like 9-vinyl-9H-carbazole-3,6-dicarbonitrile helps in assigning the specific resonances of the carbazole skeleton carbons. mdpi.com

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~10.1 | Singlet | Aldehyde Protons (H-C=O) |

| ~8.8 | Singlet | Aromatic Protons (H-4, H-5) |

| ~8.0 | Doublet | Aromatic Protons (H-2, H-7) |

| ~7.6 | Doublet | Aromatic Protons (H-1, H-8) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| >190 | Aldehyde Carbonyl (C=O) |

| 110-145 | Aromatic Carbons (Carbazole Ring) |

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

The most prominent feature is the strong, sharp absorption band corresponding to the C=O stretching vibration of the two aldehyde groups, which typically appears in the region of 1680-1700 cm⁻¹. The presence of this band is definitive evidence for the aldehyde functionalities. Aromatic C-H stretching vibrations are observed as a series of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching from the N-methyl group is found just below 3000 cm⁻¹, typically around 2920-2960 cm⁻¹.

The fingerprint region of the spectrum (below 1600 cm⁻¹) contains a complex pattern of absorptions. Key bands in this region include the C=C stretching vibrations of the aromatic carbazole ring, which appear between 1400 and 1600 cm⁻¹. The C-N stretching vibration of the tertiary amine within the carbazole ring is also found in this region, typically around 1330 cm⁻¹. researchgate.net

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| >3000 | C-H Stretch | Aromatic |

| ~2940 | C-H Stretch | Aliphatic (Methyl) |

| ~2820, ~2720 | C-H Stretch | Aldehyde (Fermi Doublet) |

| ~1690 | C=O Stretch | Aldehyde |

| 1400-1600 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS and High-Resolution MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₁NO₂), the calculated exact mass is 237.0790 g/mol .

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 237. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition by measuring the m/z value to several decimal places, distinguishing it from other compounds with the same nominal mass. For instance, HRMS analysis of related carbazole derivatives has been successfully used to confirm their calculated molecular formulas. mdpi.com

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of one or both of the aldehyde groups. A significant fragment peak might be observed at m/z 208, corresponding to the loss of a formyl radical (-CHO). Another prominent peak could be seen at m/z 180, resulting from the loss of both carbon monoxide (CO) from the aldehyde groups and the methyl radical.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides unequivocal proof of molecular structure and detailed information about the arrangement of molecules in the solid state. While the specific crystal structure for the 9-methyl derivative is not detailed in the provided sources, extensive studies on highly analogous compounds like 9-Allyl-9H-carbazole-3,6-dicarbaldehyde and 9-Ethyl-3,6-diformyl-9H-carbazole offer profound insights into the expected architecture. nih.govnih.gov

These studies show that the carbazole ring system is essentially planar. The two aldehyde groups are nearly coplanar with the aromatic core, which maximizes π-conjugation across the molecule. nih.gov For example, in the 9-allyl derivative, the root-mean-square deviation from the best-fit plane for the non-hydrogen atoms of the carbazole and formyl groups is a mere 0.006 Å. nih.gov

Table 4: Representative Crystallographic Data for a Related Compound (9-Allyl-9H-carbazole-3,6-dicarbaldehyde)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.4062 |

| b (Å) | 10.3279 |

| c (Å) | 15.2432 |

| β (°) | 94.958 |

| V (ų) | 1318.4 |

Investigation of Optical and Photophysical Properties through Advanced Spectroscopic Techniques (e.g., Z-scan for Nonlinear Optical Properties)

Carbazole derivatives are known for their interesting optical properties, including nonlinear optical (NLO) behavior, which is critical for applications in photonics and optoelectronics. The Z-scan technique is a widely used method to measure the third-order NLO properties, specifically the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂).

Studies on the closely related compound 9-hexyl-9H-carbazole-3,6-dicarboxaldehyde using a continuous wave blue diode laser have demonstrated significant NLO effects. The open-aperture Z-scan experiment revealed a peak configuration, which is indicative of saturation absorption (SA). SA is a phenomenon where the absorption of light by a material decreases with increasing light intensity, a property useful for devices like optical limiters and mode-lockers.

The closed-aperture Z-scan measurements for this derivative showed a peak-valley configuration, which points to a negative nonlinear refractive index (n₂), also known as a self-defocusing or thermal-lensing effect. At higher laser intensities, the significant nonlinear phase shift can lead to the formation of diffraction ring patterns. These strong NLO properties, stemming from the extended π-electron conjugation of the carbazole dicarbaldehyde system, highlight the potential of these materials for use in advanced optical devices.

Computational Chemistry and Theoretical Investigations of 9 Methyl 9h Carbazole 3,6 Dicarbaldehyde Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and equilibrium geometry of molecules. This method is employed to model the ground-state properties of 9-Methyl-9H-carbazole-3,6-dicarbaldehyde by calculating the electron density.

Geometry optimization is a critical first step in any theoretical investigation. By finding the minimum energy conformation of the molecule, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the planarity of the carbazole (B46965) core and the orientation of the methyl and dicarbaldehyde substituents. The carbazole ring system is known to have a highly conjugated π-system, and its derivatives are often nearly planar, a feature that DFT can precisely quantify. For instance, in the related compound 9-Allyl-9H-carbazole-3,6-dicarbaldehyde, the carbazole ring and the two formyl groups are found to be approximately coplanar.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

For this compound, DFT calculations can map the spatial distribution of these orbitals. It is anticipated that the HOMO would be primarily localized on the electron-rich carbazole core, reflecting its electron-donating nature. Conversely, the LUMO is expected to be distributed over the electron-withdrawing aldehyde groups and the conjugated system. A smaller HOMO-LUMO gap generally implies higher reactivity and suggests potential applications in organic electronics, where it facilitates electron excitation. In similar carbazole-based dyes, low HOMO-LUMO energy gaps are indicative of high reactivity.

Below is a representative table illustrating the type of data obtained from FMO analysis for carbazole derivatives.

| Molecular Orbital | Energy (eV) | Implication |

| HOMO | -5.8 to -5.2 | Electron-donating capability, related to ionization potential. |

| LUMO | -2.5 to -1.8 | Electron-accepting capability, related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 3.0 to 3.7 | Indicator of chemical reactivity and electronic transition energy. |

Molecular Dynamics Simulations for Intermolecular Interactions and Adsorption Phenomena

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic evolution of a system, capturing complex processes like conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations can be employed to understand how individual molecules interact with each other in a condensed phase (e.g., a crystal or amorphous solid). These simulations can reveal information about packing arrangements, hydrogen bonding (C-H···O interactions), and π-π stacking interactions between the carbazole rings. Such interactions are critical in determining the bulk properties of organic materials, including their thermal stability and charge transport characteristics.

Furthermore, MD simulations are invaluable for studying adsorption phenomena. By modeling the interaction of this compound with a surface (e.g., a metal or semiconductor), researchers can predict adsorption energies, preferred binding sites, and the orientation of the molecule on the surface. This is particularly relevant for applications in organic electronics and sensor technology.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure assignment.

For this compound, one of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), theoretical chemical shifts can be obtained. Studies on similar molecules, such as 3,6-diiodo-9-ethyl-9H-carbazole, have shown that a good linear correlation can be achieved between theoretically predicted and experimental NMR parameters. This predictive power is crucial for confirming the structure of newly synthesized compounds.

Other spectroscopic properties, such as infrared (IR) vibrational frequencies and UV-Visible electronic transitions, can also be simulated. Theoretical IR spectra help in the assignment of experimental vibrational bands, while Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra, providing insights into the molecule's photophysical properties.

The table below illustrates how theoretical and experimental spectroscopic data are typically compared.

| Parameter | Theoretical Value | Experimental Value |

| ¹³C NMR Shift (C=O) | ~190 ppm | (Not available) |

| ¹H NMR Shift (CHO) | ~9.9 ppm | (Not available) |

| IR Freq. (C=O stretch) | ~1690 cm⁻¹ | (Not available) |

| UV-Vis Abs. (λmax) | ~350-400 nm | (Not available) |

Elucidation of Reaction Mechanisms via Quantum Chemical Methods

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, these methods can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy barrier of a reaction, which governs its rate.

For this compound, these methods can be used to explore the reactivity of the aldehyde functional groups. For example, the mechanism of a nucleophilic addition to the carbonyl carbon, a characteristic reaction of aldehydes, can be modeled. Computational studies can determine the reaction pathway, calculate the activation energies, and predict the stereoselectivity of the reaction. Similarly, the mechanism of oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol can be investigated. This understanding is vital for optimizing synthetic routes and predicting the chemical behavior of the molecule in various environments.

Reactivity Descriptors and Electronic Properties from Computational Models

From the energies of the frontier molecular orbitals (HOMO and LUMO), a range of global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity and are derived within the framework of conceptual DFT.

Key reactivity descriptors for this compound would include:

Ionization Potential (I) and Electron Affinity (A) : Approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -E_HOMO, A ≈ -E_LUMO).

Chemical Hardness (η) : Calculated as (I - A) / 2, it measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Potential (μ) : Calculated as -(I + A) / 2, it describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) : Calculated as μ² / (2η), it quantifies the ability of a molecule to accept electrons.

These descriptors are powerful for comparing the reactivity of a series of related compounds and for predicting their behavior in chemical reactions. For instance, a higher electrophilicity index for this compound would suggest a greater susceptibility to attack by nucleophiles at its aldehyde groups.

The following table summarizes these important reactivity descriptors.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Electron escaping tendency. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. |

Applications in Advanced Materials Science and Engineering

Organic Electronic and Optoelectronic Materials

The inherent photophysical and charge-carrying properties of the carbazole (B46965) moiety have positioned it as a cornerstone in the field of organic electronics. researchgate.net The dicarbaldehyde functionalization on the 9-methyl-9H-carbazole scaffold provides convenient handles for chemists to construct larger, more complex molecules with tailored properties for electronic and optoelectronic devices.

Precursors for Organic Light-Emitting Diodes (OLEDs) and Related Devices

The 3,6-disubstituted carbazole framework is a critical component in materials for Organic Light-Emitting Diodes (OLEDs), where it can be incorporated into emitters, host materials, and charge transport layers. nih.gov 9-Methyl-9H-carbazole-3,6-dicarbaldehyde serves as an ideal starting point for synthesizing these components. The aldehyde groups can undergo various condensation and coupling reactions to extend the π-conjugation of the molecule, thereby tuning the emission color and improving quantum efficiency.

For instance, derivatives of the closely related 9-ethyl-9H-carbazole-3-carbaldehyde have been used to synthesize multifunctional imidazole-carbazole compounds that act as deep-blue fluorescent emitters. mdpi.com In non-doped OLED device architectures, these materials have demonstrated promising performance, achieving high brightness and external quantum efficiencies (EQE) suitable for display and lighting applications. nih.gov The performance of such devices underscores the utility of the N-alkyl-carbazole-aldehyde platform.

Below is a table summarizing the performance of representative OLEDs that utilize materials derived from analogous N-alkyl-carbazole-aldehyde precursors.

Table 1: Performance of OLEDs Incorporating Carbazole-Imidazole Derivatives

| Emitter Compound Base | Max. EQE (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | CIE Coordinates (x, y) | Reference |

|---|---|---|---|---|---|

| Carbazole-π-Imidazole | 4.43 | 11,364 | ~3.0 | (0.159, 0.080) | nih.gov |

Design and Synthesis of Charge Transporting Layers

A molecule's ability to efficiently transport charge carriers (holes or electrons) is fundamental to the operation of many organic electronic devices, including OLEDs and solar cells. Carbazole derivatives are renowned for their excellent hole-transporting capabilities, attributed to the electron-rich nature of the carbazole nitrogen. nih.govresearchgate.net

This compound is a precursor for hole-transporting materials (HTMs). The aldehyde functionalities can be converted into imines, vinyl groups, or other functionalities that link multiple carbazole units together or attach them to a central core, creating larger, often star-shaped or dendritic, molecules. rsc.org These extended structures enhance the morphological stability (i.e., the ability to form stable, uniform thin films) and facilitate intermolecular charge hopping. Research on carbazole-based HTMs has shown that structural modifications, such as extending the π-system through linkages at the 3 and 6 positions, can lead to high hole mobilities, comparable to the widely used HTM spiro-OMeTAD. nih.gov

Table 2: Properties of Representative Carbazole-Based Hole-Transporting Materials

| Material Type | Hole Mobility (cm²/V·s) | Thermal Stability (Td, 5% loss) | Ionization Potential (eV) | Reference |

|---|---|---|---|---|

| Isomeric Carbazole-Terminated Twin Molecule | ~1 x 10⁻⁵ | > 440 °C | ~5.25 | nih.gov |

Development of Novel Chromophores and Fluorescent Materials

The reactive aldehyde groups of this compound make it an excellent platform for synthesizing novel chromophores and fluorescent materials via reactions like the Knoevenagel or Wittig reactions. These reactions attach electron-withdrawing groups to the carbazole core through a π-conjugated bridge, creating molecules with a Donor-π-Acceptor (D-π-A) structure. This molecular architecture often leads to strong intramolecular charge transfer (ICT), which is desirable for several applications.

Materials with strong ICT character can exhibit large Stokes shifts, high fluorescence quantum yields, and solvatochromism, where the emission color changes with solvent polarity. researchgate.net These properties are valuable for creating fluorescent probes, sensors, and advanced dyes. For example, styryl dyes synthesized from a similar precursor, 4-methoxy-9-methyl-9H-carbazole-3-carbaldehyde, by condensation with active methylene (B1212753) compounds, exhibit strong fluorescence and their emission properties can be tuned by the choice of the acceptor group.

Table 3: Photophysical Properties of a Fluorescent Styryl Dye Derived from a 9-Methyl-Carbazole-3-Carbaldehyde Analog

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

|---|---|---|---|

| Toluene | 412 | 510 | 98 |

| Dichloromethane | 425 | 545 | 120 |

| Acetonitrile | 419 | 557 | 138 |

Supramolecular Chemistry and Engineered Assemblies

In supramolecular chemistry, this compound is a valuable precursor for the synthesis of rigid, geometrically well-defined organic ligands. Following a straightforward oxidation of the aldehyde groups to carboxylic acids, the resulting 9-Methyl-9H-carbazole-3,6-dicarboxylic acid can be used to construct highly ordered, porous materials through coordination with metal ions.

Ligands for Metal-Organic Frameworks (MOFs) Construction

Metal-Organic Frameworks (MOFs) are crystalline materials built from metal nodes and organic linkers, known for their exceptionally high porosity and tunable properties. nih.gov The dicarboxylate derivative of 9-Methyl-9H-carbazole serves as an excellent organic linker for MOF synthesis. The rigidity of the carbazole unit helps in the formation of robust and porous frameworks, while its inherent fluorescence is often retained or modulated within the MOF structure, making them suitable for applications in chemical sensing. globethesis.comresearchgate.net

For instance, MOFs constructed from carbazole-dicarboxylate ligands and metal ions like Zinc(II) or Cadmium(II) have been shown to form stable 2D or 3D networks. researchgate.net The fluorescence of these frameworks can be sensitive to the presence of specific guest molecules, leading to "turn-on" or "turn-off" sensing capabilities. The N-methyl group on the carbazole ligand can influence the packing of the framework and its solubility characteristics during synthesis.

Formation of Discrete Coordination Cages and Polyhedra

Beyond infinite frameworks like MOFs, carbazole-dicarboxylate ligands derived from the title compound can be used to form discrete, molecule-like structures such as coordination cages or polyhedra. rsc.orgacs.org These structures are self-assembled in solution from multiple ligands and metal ions, forming a hollow, cage-like architecture.

The molecular nature of these cages makes them soluble, which is advantageous for purification and processing. osti.gov Research has shown that ligands based on the carbazole-3,6-dicarboxylate core can form highly porous octahedral cages. researchgate.net A study on a cage built from a 9-benzyl-carbazole-3,6-dicarboxylate ligand—a close analog to the 9-methyl derivative—demonstrated that functionalization at the nitrogen position can enhance inter-cage interactions, leading to materials with greater thermal stability and significant porosity. rsc.orgosti.gov Such porous molecular cages are being explored for gas storage and separation.

Table 4: Properties of a Porous Coordination Cage from a Carbazole-3,6-dicarboxylate Ligand

| Ligand Precursor | Cage Structure | Metal Ion | BET Surface Area (m²/g) | Reference |

|---|

Catalytic Systems and Redox-Active Materials

Carbazole derivatives have garnered significant attention as components of photocatalytic systems due to their excellent hole-transporting properties and tunable photophysical characteristics. rsc.org The highly conjugated π-system of the carbazole core enables efficient light absorption and subsequent electron transfer processes, which are central to photocatalysis. While specific research on the direct use of this compound as a photocatalyst is limited, its structural features make it an ideal building block for more complex photocatalytic architectures.

The aldehyde groups can be utilized to covalently link the carbazole unit to other photoactive molecules, catalytic centers, or solid supports, leading to the formation of heterogeneous photocatalysts with enhanced stability and recyclability. For example, covalent organic frameworks (COFs) incorporating carbazole aldehydes have been designed for various applications. acs.org The electron-donating nature of the carbazole moiety can be harnessed to facilitate oxidative photocatalytic cycles. Upon photoexcitation, the carbazole unit can donate an electron to an acceptor molecule, generating a carbazole radical cation that can participate in subsequent chemical transformations. The substitution pattern at the 3 and 6 positions significantly influences the energy levels of the frontier molecular orbitals, thereby affecting the photocatalytic activity. researchgate.net

The reversible redox behavior of the carbazole moiety makes it a promising candidate for applications as a redox mediator in various electrochemical systems, including batteries and electrochromic devices. carloneresearch.eursc.org Redox mediators facilitate electron transfer between an electrode and a substrate in solution, often lowering the overpotential required for a given electrochemical reaction.

The aldehyde functionalities in this compound can be transformed into redox-active groups or used to anchor the carbazole unit onto electrode surfaces or within polymer matrices. nih.gov The N-methyl group can enhance the stability of the carbazole radical cation, which is a key intermediate in many redox mediation cycles. The redox potential of the carbazole/carbazole radical cation couple can be tuned by the substituents on the aromatic ring. Electron-withdrawing groups, such as aldehydes, are expected to increase the oxidation potential of the carbazole core. This tunability is crucial for designing redox mediators for specific applications, such as in non-aqueous redox flow batteries where high operating voltages are desired. rsc.org

While detailed electrochemical studies specifically on this compound are not widely available, research on related carbazole derivatives provides valuable insights. For example, functionalized carbazoles have been investigated as cathode materials in non-aqueous redox flow batteries, demonstrating stable and reversible redox behavior. rsc.org The principles from these studies suggest that materials derived from this compound could exhibit interesting and useful electrochemical properties.

Table 2: Electrochemical Properties of a Related Carbazole Derivative for Redox Applications

| Compound | Oxidation Potential (E_ox) vs. Ag/Ag⁺ | Reduction Potential (E_red) vs. Ag/Ag⁺ | Application |

| 3,6-dibromo-9-(p-tolyl)-9H-carbazole | 1.2 V | 1.1 V | Cathode material in non-aqueous redox flow battery |

Data for a structurally related functionalized carbazole, indicating the potential for high redox potentials in this class of compounds. rsc.org

Structure Property Relationships in 9 Methyl 9h Carbazole 3,6 Dicarbaldehyde Derivatives

Influence of N-Substitution on Electronic, Optical, and Supramolecular Properties

The substituent at the N-9 position of the carbazole (B46965) ring plays a pivotal role in modulating the molecule's electronic and physical characteristics. The carbazole moiety itself possesses a highly conjugated π-system, which imparts desirable optical and charge-transport properties. nih.gov Functionalization at the nitrogen atom is a primary strategy for tuning the Highest Occupied Molecular Orbital (HOMO) level and other electronic properties of the resulting compound. researchgate.net

The nature of the N-substituent directly impacts the supramolecular assembly in the solid state. For instance, in the derivative 9-Allyl-9H-carbazole-3,6-dicarbaldehyde, the allyl group is oriented almost perpendicularly to the mean plane of the carbazole ring, with a dihedral angle of 89.0°. nih.govdntb.gov.ua This spatial orientation influences how molecules pack together in a crystal lattice. The crystal structure of this allyl derivative is stabilized by a combination of nonclassical C—H⋯O hydrogen bonds, which link molecules into corrugated sheets, and weak intermolecular π–π interactions between the benzene (B151609) rings of adjacent sheets, with a centroid–centroid distance of 3.874 Å. nih.govdntb.gov.ua

Replacing the methyl group with other substituents, such as ethyl or more complex aromatic groups, can alter these packing arrangements and modify the electronic structure. researchgate.netnih.gov The introduction of stronger electron-donating groups at the N-9 position can tune the conjugation of the structure and induce a red shift in the material's absorption spectrum. researchgate.net The spectral features of these compounds are characteristic of N-substituted carbazoles. researchgate.net

| N-Substituent | Observed Influence on Properties | Reference |

|---|---|---|

| Methyl (CH₃) | Serves as a baseline for comparison. The base compound has a melting point of 211-212 °C. | |

| Allyl (C₃H₅) | Oriented nearly perpendicular to the carbazole plane. Facilitates crystal packing through C—H⋯O hydrogen bonds and π–π stacking. | nih.govdntb.gov.ua |

| Ethyl (C₂H₅) | Used in various carbazole derivatives for luminescent and hole-transporting materials. The presence of a single aldehyde group in an ethyl-substituted carbazole leads to charge-transfer characteristics. | nih.gov |

| Benzyl (B1604629) (C₇H₇) | In derived coordination cages, benzyl groups introduce aryl-aryl interactions between adjacent molecules, significantly enhancing thermal stability. | osti.govrsc.org |

Role of the Aldehyde Functional Groups in Conjugation and Intermolecular Interactions

The aldehyde groups positioned at the C-3 and C-6 locations of the carbazole skeleton are strong electron-withdrawing groups that significantly influence the molecule's electronic properties and its capacity for intermolecular interactions. The electron-withdrawing nature of the aldehyde group induces a charge-transfer character within the molecule, pulling electron density from the electron-rich nitrogen atom of the carbazole core towards the substituted benzene rings. nih.gov This intramolecular charge transfer extends the π-conjugation across the molecule, which is a key factor in determining its optical and electronic behavior, such as its absorption and emission spectra.

Furthermore, the oxygen atoms of the aldehyde groups are crucial for establishing specific intermolecular interactions that direct the supramolecular assembly in the solid state. These groups act as hydrogen bond acceptors. In the crystal structure of the related 9-Allyl-9H-carbazole-3,6-dicarbaldehyde, nonclassical C—H⋯O hydrogen bonds are formed, linking individual molecules into well-defined corrugated sheets. nih.govdntb.gov.ua Similarly, weak C—H···O interactions are observed in the crystal structure of 9-ethyl-3-formyl-9H-carbazole, contributing to the stabilization of the crystal packing. nih.gov These directional interactions are fundamental to the formation of ordered structures in materials derived from this compound.

| Interaction Type | Description | Structural Role | Reference |

|---|---|---|---|

| Intramolecular Charge Transfer | The electron-withdrawing aldehyde groups pull electron density from the carbazole nitrogen. | Extends π-conjugation, influencing optical and electronic properties. | nih.gov |

| C—H⋯O Hydrogen Bonds | The aldehyde oxygen acts as an acceptor for hydrogen atoms from neighboring molecules. | Links molecules into sheets and stabilizes the overall crystal structure. | nih.govdntb.gov.uanih.gov |

| π–π Interactions | Interactions between the aromatic carbazole cores of adjacent molecules. | Contributes to the stabilization of the crystal packing, often in conjunction with hydrogen bonds. | nih.govdntb.gov.ua |

Impact of Molecular Design on Thermal and Chemical Stability of Derived Materials

The thermal and chemical stability of materials derived from 9-Methyl-9H-carbazole-3,6-dicarbaldehyde is directly linked to its molecular design, particularly the nature of the N-substituent and the resulting intermolecular forces. The parent compound, this compound, exhibits a melting point of 211-212 °C, indicating a relatively stable crystalline structure.

Strategic molecular design can significantly enhance this stability. For example, derivatives of carbazole-3,6-dicarboxylic acid (a close analogue obtained by oxidizing the aldehyde groups) have been used to construct porous coordination cages. rsc.org A study comparing a standard cage with a benzyl-functionalized version demonstrated a marked increase in thermal stability for the latter. osti.govrsc.org This enhancement was attributed to the introduction of aryl-aryl interactions between the benzyl groups on adjacent cages. osti.gov These interactions provide additional cohesive forces that strengthen the material's structure, making it more resistant to thermal decomposition. This illustrates a clear principle: incorporating functional groups that promote strong and directional intermolecular interactions is an effective strategy for improving the thermal stability of materials based on the carbazole-3,6-disubstituted scaffold.

| Compound/Derivative | Relevant Property | Structural Reason for Stability | Reference |

|---|---|---|---|

| This compound | Melting Point: 211-212 °C | Baseline stability from the inherent crystal packing of the core molecule. | |

| Benzyl-functionalized carbazole coordination cage | Increased thermal stability compared to unfunctionalized counterpart. | Additional aryl-aryl (π-π) interactions between benzyl groups on adjacent cages provide stronger intermolecular forces. | osti.govrsc.org |

Future Research Directions and Emerging Trends for 9 Methyl 9h Carbazole 3,6 Dicarbaldehyde Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of carbazole (B46965) dicarbaldehydes often involves multi-step processes, such as the Vilsmeier-Haack reaction, which can utilize harsh reagents like phosphorus oxychloride. nih.gov A significant future trend is the development of more sustainable and efficient synthetic routes. This involves exploring green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous substances.

Future research will likely focus on:

Direct C-H Functionalization: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for modifying carbazole skeletons directly. chim.it Future work could adapt these methods for the direct and selective formylation of the 3 and 6 positions of 9-methyl-9H-carbazole, bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps.

Photocatalysis and Electrosynthesis: Utilizing light or electricity as driving forces for chemical reactions offers a greener alternative to traditional thermal methods. Research into photocatalytic or electrochemical formylation could lead to milder reaction conditions and improved yields.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability compared to batch processes. Developing a flow-based synthesis for 9-Methyl-9H-carbazole-3,6-dicarbaldehyde could make its production more efficient and commercially viable.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Direct C-H Functionalization | Atom economy, fewer steps, reduced waste | Catalyst development (e.g., Rh, Pd), selectivity control |

| Photocatalysis | Mild conditions, use of renewable energy | Photosensitizer design, reaction optimization |

| Flow Chemistry | Scalability, safety, precise process control | Reactor design, integration with purification |

Exploration of Multifunctional Materials Incorporating the Carbazole Dicarbaldehyde Core

The aldehyde groups on this compound are highly reactive and serve as ideal handles for polymerization and derivatization. This allows for its incorporation into a wide array of functional materials. Carbazole derivatives are already recognized for their applications in organic electronics, photovoltaics, and as luminophores. mdpi.com

Emerging trends in this area include:

Conjugated Polymers for Optoelectronics: The dicarbaldehyde can be used as a monomer in condensation polymerizations (e.g., with diamines to form polyimines) to create novel conjugated polymers. These materials could be designed for use in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.com The carbazole unit provides hole-transport capabilities, while the specific polymer structure would tune the emission color, bandgap, and charge mobility.

Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): The rigid structure and dual reactive sites of the molecule make it an excellent candidate for building highly ordered, porous materials. These materials have potential applications in gas storage, separation, and heterogeneous catalysis.

Chemosensors: By functionalizing the aldehyde groups with specific recognition moieties, new chemosensors can be developed. The inherent fluorescence of the carbazole core can be modulated (quenched or enhanced) upon binding with target analytes, enabling sensitive detection of ions or molecules.

Table 2: Potential Applications of Derived Multifunctional Materials

| Material Type | Key Feature | Potential Application | Research Goal |

|---|---|---|---|

| Conjugated Polymers | Tunable optoelectronic properties | OLEDs, OPVs, transistors | High efficiency, stability, color purity |

| Porous Organic Polymers | High surface area, permanent porosity | Gas storage, catalysis | Selective adsorption, high catalytic activity |

| Chemosensors | Signal transduction upon binding | Environmental monitoring, diagnostics | High selectivity and sensitivity |

Integration with Advanced Fabrication Techniques for Next-Generation Devices

The development of novel materials is intrinsically linked to the ability to process them into functional devices. A key future direction is the integration of materials derived from this compound with advanced fabrication techniques.

Research will likely explore:

Solution-Processable Materials for Printable Electronics: Designing polymers or oligomers based on the carbazole dicarbaldehyde that are soluble in common organic solvents is crucial. This would enable the use of low-cost, large-area fabrication methods like inkjet printing, spin-coating, and roll-to-roll processing to manufacture flexible electronic devices.

Self-Assembly and Directed Growth: Exploiting intermolecular forces to guide the self-assembly of derived molecules into well-defined nanostructures (e.g., wires, sheets) on surfaces. This bottom-up approach is essential for creating highly ordered active layers in electronic devices, which can significantly improve performance.

Electrospinning: This technique can be used to fabricate nanofibers from polymers incorporating the carbazole dicarbaldehyde unit. Such nanofibers have a high surface-area-to-volume ratio, making them ideal for use in highly sensitive sensors or as scaffolds in tissue engineering.

Theoretical Advances in Predicting and Tailoring Material Properties

Computational chemistry and materials modeling are becoming indispensable tools for accelerating materials discovery. By predicting the properties of yet-to-be-synthesized molecules, researchers can prioritize synthetic targets and gain deeper insights into structure-property relationships.

Future theoretical work will focus on:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods will be used to predict the electronic and optical properties of monomers, oligomers, and polymers derived from this compound. researchgate.net Key parameters such as HOMO/LUMO energy levels, absorption/emission spectra, and charge transport characteristics can be calculated to guide the design of materials for specific applications like OLEDs or solar cells.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the bulk morphology and processing characteristics of polymeric materials. Understanding how polymer chains pack in the solid state is crucial for predicting properties like charge mobility and mechanical strength.

Machine Learning (ML) and Artificial Intelligence (AI): By training ML models on existing experimental and computational data, it may become possible to rapidly screen vast chemical spaces of potential derivatives. This data-driven approach can identify promising candidates with desired properties, significantly speeding up the materials design cycle.

Expanding the Scope of Supramolecular Architectures and Catalytic Systems

The ability of this compound to act as a ligand or a precursor to more complex ligands opens up avenues in supramolecular chemistry and catalysis.

Emerging trends in this area include:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: While research has been done on MOFs using carbazole dicarboxylic acids, the dicarbaldehyde offers a different synthetic handle. researchgate.netresearchgate.net It can be used to form Schiff base ligands through condensation with amines, leading to new types of MOFs with potentially unique topologies and properties for sensing or catalysis. researchgate.net

Supramolecular Cages and Assemblies: The rigid, directional nature of the molecule can be exploited to construct discrete, three-dimensional supramolecular structures like coordination cages. researchgate.net These cages can encapsulate guest molecules, acting as molecular flasks for chemical reactions or as components in drug delivery systems.

Organocatalysis: The carbazole nitrogen and the aldehyde groups could be part of a system designed for organocatalysis. The aldehyde groups could, for instance, be converted into chiral amines or other functional groups that can catalyze asymmetric reactions, combining the electronic properties of the carbazole with catalytic activity.

常见问题

Basic: What safety protocols are critical when handling 9-Methyl-9H-carbazole-3,6-dicarbaldehyde?

Answer:

Key safety measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (P280, P305+P351+P338) .

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors (P271) .

- Storage: Store in a sealed container under inert gas (N₂ or Ar) to prevent oxidation (P233, P410) and keep away from moisture (P231 + P232) .

- Fire Hazard: Avoid ignition sources; use CO₂ or dry chemical extinguishers (P210, P370 + P378) .

Basic: What synthetic methodologies are effective for preparing this compound?

Answer:

Common routes involve:

- N-Alkylation: React carbazole derivatives with methyl iodide in the presence of a base (e.g., KOH) at 45–60°C (similar to ’s method for bromobutyl-carbazole) .

- Oxidation: Use oxidizing agents like CrO₃ or Swern conditions to convert 3,6-dimethylcarbazole to the dicarbaldehyde. Monitor reaction progress via TLC or HPLC to avoid over-oxidation.

- Purification: Column chromatography (silica gel, hexane/EtOAc) ensures >95% purity, critical for downstream applications .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in carbazole derivatives?

Answer:

SC-XRD using SHELX software (e.g., SHELXL for refinement) is standard for structural determination . For this compound:

- Crystal Growth: Slow evaporation of DCM/hexane solutions yields suitable crystals.

- Parameters: Compare with analogous structures (e.g., 9-Allyl-carbazole-3,6-dicarbaldehyde: Monoclinic P2₁/n, a = 8.4062 Å, b = 10.3279 Å, c = 15.2432 Å) .

- Refinement: Use R₁ < 0.05 and wR₂ < 0.15 thresholds for reliability. Discrepancies in torsion angles may indicate conformational flexibility .

Advanced: How do impurities or solvent effects complicate NMR interpretation of carbazole dicarbaldehydes?

Answer:

- Diastereotopic Protons: Aldehyde groups may exhibit splitting in ¹H NMR (e.g., δ 9.8–10.2 ppm). Use 2D NMR (HSQC, HMBC) to confirm assignments .

- Solvent Artifacts: DMSO-d₆ can form hydrates with aldehydes; use CDCl₃ for sharper signals.

- Impurity Peaks: Trace byproducts (e.g., methyl ester derivatives) require HPLC-MS for identification .

Intermediate: What role do aldehyde groups play in cross-coupling reactions for polymer synthesis?

Answer:

The aldehyde moieties enable:

- Schiff Base Formation: React with amines to generate imine-linked polymers (e.g., for OLEDs) .

- Coordination Chemistry: Act as ligands for transition metals (e.g., Pd in Suzuki couplings) to build π-conjugated frameworks .

- Challenges: Air sensitivity necessitates inert conditions (glovebox) to prevent oxidation .

Advanced: How do computational models align with experimental electronic properties?

Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict HOMO-LUMO gaps (e.g., ~3.2 eV for carbazole derivatives).

- UV-Vis Validation: Compare computed λₘₐₓ with experimental spectra (e.g., 350–400 nm for π→π* transitions). Discrepancies >10 nm suggest incomplete solvation or aggregation effects .

Basic: What analytical techniques confirm purity and structural integrity post-synthesis?

Answer:

- HPLC: Use C18 columns (MeCN/H₂O mobile phase) to quantify purity (>98%).

- FTIR: Confirm aldehyde C=O stretches at ~1700 cm⁻¹ and absence of -OH (3300 cm⁻¹).

- Elemental Analysis: Match calculated vs. observed C, H, N values (±0.3% tolerance) .

Advanced: How does alkyl chain length at N-9 impact crystallographic packing?

Answer:

- Methyl vs. Allyl Groups: Shorter chains (methyl) favor tighter packing (higher density), while allyl groups increase solubility but reduce crystallinity (see vs. 9-Allyl derivatives) .

- Packing Parameters: Compare unit cell volumes (e.g., 1318.4 ų for allyl vs. smaller volumes for methyl derivatives) to assess steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。